molecular formula C13H14N2O3S B4046943 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol

1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol

Cat. No.: B4046943
M. Wt: 278.33 g/mol
InChI Key: OCOWUBGAMQENML-UHFFFAOYSA-N
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Description

1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 278.07251349 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Materials Science and Electronics

Compounds with dithiazolyl-based structures, like those related to the target compound, have been studied for their electronic properties and potential applications in materials science. The polymorphism observed in π-stacked 1,3,2-dithiazolyl radicals demonstrates the significance of molecular structure in determining electronic and magnetic properties, which are crucial for designing new materials for electronics and spintronics (Alberola et al., 2008).

Organic Synthesis and Catalysis

The reactivity of compounds containing pyrrol, benzothiazole, and benzoxazole moieties, similar to the target compound, has been explored for generating structurally diverse libraries. These reactions are foundational for the synthesis of complex molecules, demonstrating the target compound's potential versatility in synthetic organic chemistry (Roman, 2013). Additionally, the use of benzoxazole as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines underscores the strategic utility of such compounds in selective organic transformations (Lahm & Opatz, 2014).

Pharmacological Research

While excluding direct information related to drug use, dosage, and side effects as per the requirements, it's worth noting that the structural motifs found in the target compound are often explored for their biological activities. The synthesis and evaluation of compounds with pyrrole and benzodiazepine frameworks for antimicrobial and cytotoxic activities illustrate the potential biomedical applications of structurally related compounds (Joshi, More, & Kulkarni, 2013).

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)-2,4-dimethyl-3H-pyrrol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-9-7-13(2,16)15(8-9)12-10-5-3-4-6-11(10)19(17,18)14-12/h3-6,8,16H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOWUBGAMQENML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(C1)(C)O)C2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol
Reactant of Route 2
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol
Reactant of Route 3
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol
Reactant of Route 4
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol
Reactant of Route 5
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol
Reactant of Route 6
1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2,4-dimethyl-2,3-dihydro-1H-pyrrol-2-ol

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